

Solid Phase Extraction Protocol for Hydroxy Itraconazole Analysis in Human Plasma

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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Application Note

Abstract

This application note details a robust and reliable solid phase extraction (SPE) protocol for the quantitative analysis of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma samples. The described method utilizes hydrophilic-lipophilic balance (HLB) cartridges to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of hydroxy itraconazole for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Its major active metabolite, hydroxy itraconazole, exhibits significant antifungal activity and contributes to the overall therapeutic effect. Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Solid phase extraction is a widely adopted sample preparation technique that offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, thereby reducing matrix effects and improving the overall sensitivity and robustness of the analytical method.^[1] This application

note provides a detailed SPE protocol using HLB cartridges, which has demonstrated excellent recovery and reproducibility for hydroxy itraconazole from human plasma.

Data Presentation

The following table summarizes the performance characteristics of the described solid phase extraction protocol for hydroxy itraconazole.

Parameter	Hydroxy Itraconazole	Itraconazole
SPE Sorbent	Hydrophilic-Lipophilic Balance (HLB)	Hydrophilic-Lipophilic Balance (HLB)
Mean Recovery	53.73%	52.07%
Linear Range	0.946 to 224.908 ng/mL	0.301 to 151.655 ng/mL
Intra-day Precision (RSD)	≤15%	≤15%
Inter-day Precision (RSD)	≤15%	≤15%

Table 1: Performance data for the solid phase extraction of hydroxy itraconazole and itraconazole from human plasma.

Experimental Protocol

This protocol is designed for the extraction of hydroxy itraconazole and itraconazole from human plasma samples using hydrophilic-lipophilic balance (HLB) SPE cartridges.

Materials:

- Human plasma samples
- Itraconazole and Hydroxy Itraconazole analytical standards
- Itraconazole-d9 and Hydroxy Itraconazole-d8 (Internal Standards)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

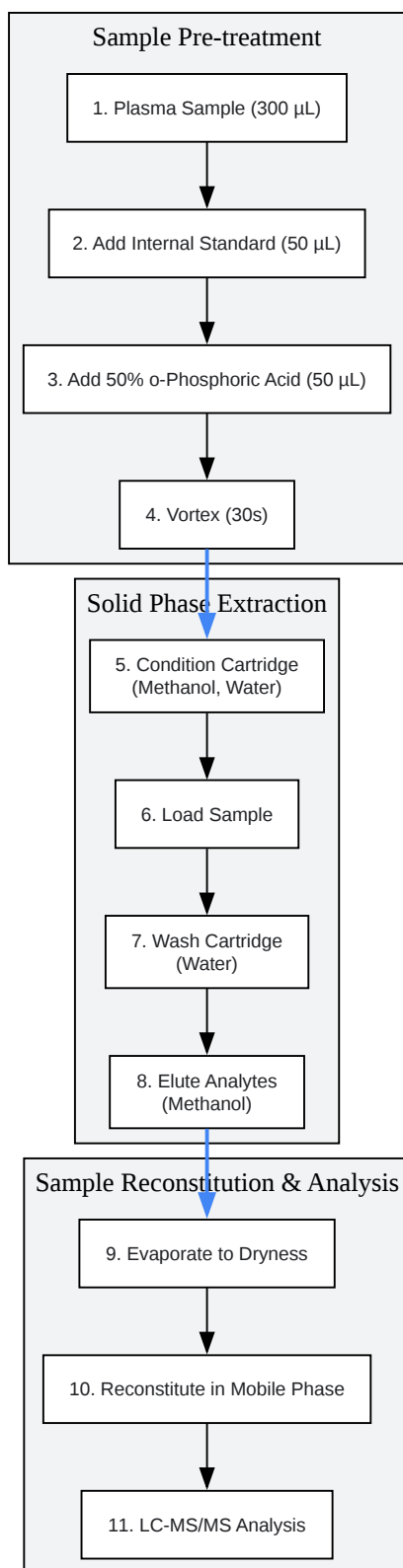
- Water (HPLC grade)
- Ortho-phosphoric acid (85%)
- Ammonium formate
- Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
- Polypropylene tubes
- Vortex mixer
- Centrifuge
- SPE manifold
- LC-MS/MS system

Procedure:

- Sample Pre-treatment:
 1. Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
 2. In a polypropylene tube, aliquot 300 μ L of the plasma sample.
 3. Add 50 μ L of the internal standard working solution (containing itraconazole-d9 and hydroxy itraconazole-d8).
 4. Add 50 μ L of 50% (v/v) ortho-phosphoric acid in water.
 5. Vortex the mixture for approximately 30 seconds to ensure complete mixing.
- Solid Phase Extraction (SPE):
 1. Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
 2. Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

3. Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
 4. Elution: Elute the analytes (itraconazole and hydroxy itraconazole) and internal standards from the cartridge with 1 mL of methanol into a clean collection tube.
- Sample Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 2. Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium formate buffer (pH 4.0): methanol, 20:80 v/v).
 3. Vortex briefly to ensure complete dissolution.
 - LC-MS/MS Analysis:
 1. Transfer the reconstituted sample to an autosampler vial.
 2. Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
 3. The separation can be achieved using a C18 column (e.g., Chromolith speed rod RP-18e, 50 × 4.6 mm) with an isocratic mobile phase of 10 mM ammonium formate buffer (pH 4.0) and methanol (20:80 v/v).
 4. Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The following mass transitions can be used:
itraconazole m/z 705.3 → 392.5 and hydroxy itraconazole m/z 721.3 → 408.4.

Mandatory Visualization



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Caption: Workflow for the solid phase extraction of hydroxy itraconazole.

Discussion

The presented solid phase extraction protocol provides a reliable and reproducible method for the extraction of hydroxy itraconazole from human plasma. The use of hydrophilic-lipophilic balance cartridges ensures effective retention of the analytes of interest while allowing for the removal of polar interferences during the wash step. The recovery of over 50% for both hydroxy itraconazole and the parent drug, itraconazole, is adequate for achieving the required sensitivity for pharmacokinetic and therapeutic drug monitoring studies. While simpler protein precipitation methods exist, SPE offers superior sample cleanup, which is critical for minimizing matrix effects and ensuring long-term robustness of the LC-MS/MS system.[1][2] The linearity and precision data demonstrate that this method is suitable for the accurate quantification of hydroxy itraconazole over a clinically relevant concentration range.

Conclusion

This application note provides a detailed and validated solid phase extraction protocol for the determination of hydroxy itraconazole in human plasma. The method is shown to be robust, with good recovery and precision, making it a valuable tool for researchers and clinicians in the field of pharmacology and drug development. The provided workflow diagram and detailed experimental steps should enable straightforward implementation of this protocol in a laboratory setting.

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